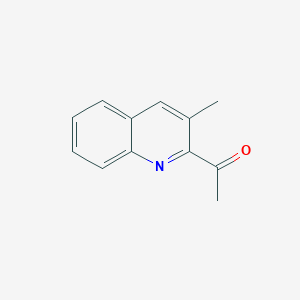

1-(3-Methylquinolin-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methylquinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

1-(3-Methylquinolin-2-yl)ethanone and its derivatives have been investigated for their antimicrobial properties. Studies show that certain derivatives exhibit significant activity against a range of microbial strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research indicates that compounds related to this compound may possess anticancer properties. Specifically, derivatives have been explored for their ability to enhance the efficacy of existing chemotherapeutic agents, such as doxorubicin, by increasing intracellular drug accumulation .

Case Study: Quinolinone-Pyrimidine Hybrids

A study on quinolinone-pyrimidine hybrids demonstrated that specific modifications of this compound could lead to improved P-glycoprotein inhibitory activity, which is crucial for overcoming multidrug resistance in cancer treatment .

Chemical Synthesis Applications

Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloaddition and oxidation processes. For example, it can be used in the synthesis of pyrano[3,2-c]quinolones through acid-catalyzed reactions with propargylic alcohols, yielding products with moderate to high efficiency .

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cycloaddition | pTsOH·H2O | 1,2-DCE | 84 | 51-58 |

| Oxidation | CuOTf | Various | Room Temp | 31-60 |

Material Science Applications

Development of New Materials

this compound and its derivatives are being explored for their potential in developing new materials with unique optical and electronic properties. This includes their use in luminescent complexes and as ligands in coordination chemistry, which can lead to applications in photonic devices and sensors .

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for optimizing its applications. The compound is known to interact with biological targets through various biochemical pathways, including enzyme inhibition and receptor modulation. This interaction profile is essential for its effectiveness as a pharmaceutical agent.

Q & A

Q. What are the optimized synthetic protocols for 1-(3-Methylquinolin-2-yl)ethanone, and how do reaction parameters influence yield?

Basic Research Question

The compound is synthesized via Friedel-Crafts acylation using 3-methylquinoline and acetyl chloride in the presence of AlCl₃ as a Lewis acid catalyst. Key parameters include:

- Temperature : Reactions are typically conducted under reflux (e.g., 80–100°C).

- Solvent : Anhydrous dichloromethane or toluene ensures optimal acylation.

- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acetyl chloride minimizes side reactions.

Yield Optimization :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted starting materials.

- Reaction monitoring : TLC (Rf ~0.5 in 7:3 hexane/EtOAc) ensures completion.

Reference : Example yields of 75–85% are reported using this method .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Basic Research Question

Key Techniques :

¹H/¹³C NMR : Assignments distinguish aromatic protons, methyl groups, and the ketone moiety.

Mass Spectrometry (MS) : Confirms molecular ion ([M⁺] at m/z 185) and fragmentation patterns.

Elemental Analysis : Validates purity (e.g., C: 77.75%, H: 6.10%, N: 7.41%).

Key Parameters :

- R-factor : Aim for < 0.05 for high-resolution data.

- Twinned Data : Use SHELXL ’s TWIN/BASF commands for refinement .

Q. What experimental design considerations are critical when studying the reactivity of this compound in heterocyclic synthesis?

Advanced Research Question

Design Principles :

- Substrate Scope : Test reactions with diverse nucleophiles (e.g., hydrazines, amines) to assess regioselectivity.

- Kinetic Monitoring : Use HPLC or GC-MS to track intermediate formation (e.g., enolates or Schiff bases).

- Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂, FeCl₃) to optimize condensation reactions .

Example : Palladium-catalyzed cross-coupling reactions require anhydrous conditions and degassed solvents to prevent catalyst poisoning .

Q. How can gas chromatography-mass spectrometry (GC-MS) be applied to assess the purity of synthesized batches?

Basic Research Question

Methodology :

- Column Selection : Polar columns (e.g., DB-5) separate ketones from aromatic byproducts.

- Temperature Program : Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C.

- Reference Data : Compare retention indices with NIST data (e.g., boiling point: 493.2 K at 1 atm ).

Quantitative Analysis : Use internal standards (e.g., dodecane) to calculate purity via peak area ratios.

Q. What computational chemistry approaches validate experimental data for this compound, and how are discrepancies resolved?

Advanced Research Question

Methods :

- QSPR Models : Predict physicochemical properties (e.g., logP, PSA) using tools like CC-DPS .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends.

- Docking Studies : Explore binding affinities for biological applications.

Discrepancy Resolution :

Propriétés

Numéro CAS |

66635-61-8 |

|---|---|

Formule moléculaire |

C12H11NO |

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

1-(3-methylquinolin-2-yl)ethanone |

InChI |

InChI=1S/C12H11NO/c1-8-7-10-5-3-4-6-11(10)13-12(8)9(2)14/h3-7H,1-2H3 |

Clé InChI |

IBRHAUKCIVTPGX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)C |

SMILES canonique |

CC1=CC2=CC=CC=C2N=C1C(=O)C |

Key on ui other cas no. |

66635-61-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.